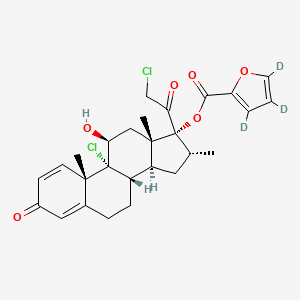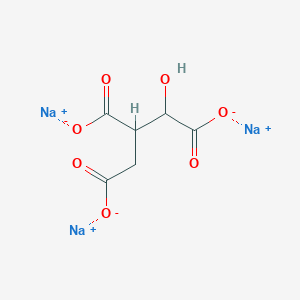
L-Tryptophan-13C11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan-13C11 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 at eleven positions, making it useful for various scientific research applications. L-Tryptophan is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tryptophan-13C11 is synthesized by incorporating carbon-13 into the L-Tryptophan molecule. The synthesis involves the use of carbon-13 labeled precursors in the biosynthetic pathway of L-Tryptophan. The reaction conditions are carefully controlled to ensure the incorporation of carbon-13 at the desired positions .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the L-Tryptophan molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan-13C11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert this compound into compounds like tryptamine.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde and other indole derivatives.
Reduction: Tryptamine and related compounds.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
L-Tryptophan-13C11 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding protein synthesis and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
L-Tryptophan-13C11 exerts its effects by serving as a precursor to several important biomolecules. It is converted into serotonin, melatonin, and vitamin B3 through enzymatic pathways. The incorporation of carbon-13 allows researchers to track the metabolic fate of this compound and study its interactions with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan-15N2: Labeled with nitrogen-15 at two positions.
L-Tryptophan-13C11,15N2: Labeled with carbon-13 at eleven positions and nitrogen-15 at two positions.
Uniqueness
This compound is unique due to its extensive labeling with carbon-13, making it particularly useful for detailed metabolic studies and NMR-based research. This extensive labeling allows for more precise tracking and analysis compared to compounds labeled with fewer isotopes .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
QIVBCDIJIAJPQS-WQQZOYGJSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH]N2)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


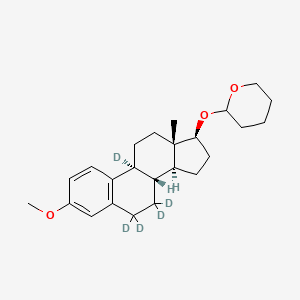
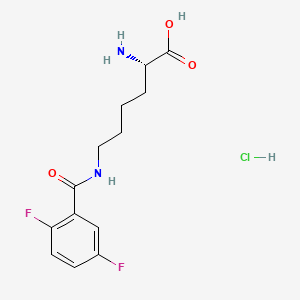



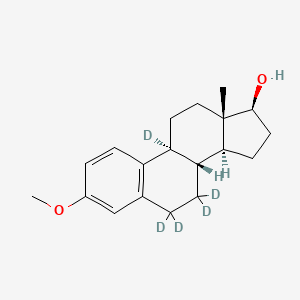
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
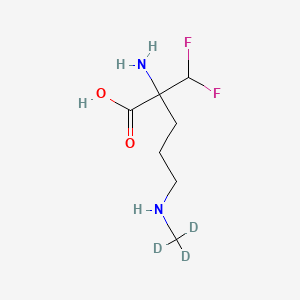
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
